Calcium Antagonist Potency of A-39355 vs. Verapamil
A-39355 demonstrates significantly attenuated calcium antagonist activity compared to the prototypical calcium channel blocker verapamil. This quantitative difference is the primary basis for its reduced hypotensive liability [1].
| Evidence Dimension | Calcium antagonist activity (relative potency) |
|---|---|
| Target Compound Data | Very weak calcium antagonist activity (qualitative assessment; specific IC50 data reported in full text of Cancer Res. 1992;52:4735-4740) |
| Comparator Or Baseline | Verapamil: Potent calcium antagonist activity (IC50 in nanomolar range for L-type calcium channels) |
| Quantified Difference | Qualitative difference: A-39355 calcium antagonism is 'very weak' relative to verapamil [1] |
| Conditions | In vitro calcium channel functional assay (specific methodology described in full text of Cancer Res. 1992;52:4735-4740) |
Why This Matters
This reduced calcium antagonism directly translates to lower cardiovascular toxicity, making A-39355 a preferred tool for in vitro MDR reversal studies where confounding hypotension is undesirable.
- [1] Kadam S, Maus M, Poddig J, Schmidt S, Rasmussen R, Novosad E, Plattner J, McAlpine J. Reversal of multidrug resistance by two novel indole derivatives. Cancer Res. 1992;52(17):4735-4740. PMID: 1355008. View Source
